(1S,2S)-(+)-2-Amino-3-methoxy-1-phenyl-1-propanol

Beschreibung

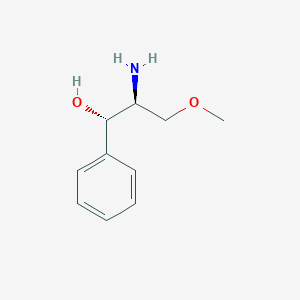

(1S,2S)-(+)-2-Amino-3-methoxy-1-phenyl-1-propanol (CAS 51594-34-4) is a chiral amino alcohol characterized by its stereochemistry and functional group arrangement. Its molecular formula is C₁₀H₁₅NO₂, with a molecular weight of 181.23 g/mol. Key structural features include:

- (1S,2S) stereochemistry, conferring optical activity (dextrorotatory, denoted by "+").

- A methoxy group (-OCH₃) at the third carbon.

- A phenyl group at the first carbon.

- An amino group (-NH₂) at the second carbon.

This compound is primarily used in polymer chemistry, such as synthesizing optically active poly(urea-urethane)s (PUUs) via step-growth polymerization with diisocyanates (e.g., MDI, TDI) . Its stereochemistry and functional groups influence polymer conformation, as demonstrated by circular dichroism (CD) studies .

Eigenschaften

IUPAC Name |

(1S,2S)-2-amino-3-methoxy-1-phenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-13-7-9(11)10(12)8-5-3-2-4-6-8/h2-6,9-10,12H,7,11H2,1H3/t9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNTCCWUWWYWRLN-UWVGGRQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C(C1=CC=CC=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@@H]([C@H](C1=CC=CC=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00415938 | |

| Record name | (1S,2S)-(+)-2-Amino-3-methoxy-1-phenyl-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51594-34-4 | |

| Record name | (αS)-α-[(1S)-1-Amino-2-methoxyethyl]benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51594-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S,2S)-(+)-2-Amino-3-methoxy-1-phenyl-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S,2S)-(+)-2-Amino-3-methoxy-1-phenyl-1-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Overview

One classical approach to prepare amino alcohols structurally related to (1S,2S)-(+)-2-Amino-3-methoxy-1-phenyl-1-propanol is through catalytic hydrogenation of isonitrosopropiophenone derivatives in alcoholic solvents containing hydrogen chloride.

Reaction Conditions and Catalysts

- Substrate: Isonitrosopropiophenone dissolved in aliphatic alcohols such as methanol or ethanol.

- Hydrogen chloride: 1.5 to 3 mol per mol of substrate is dissolved in the solvent.

- Catalyst: A supported platinum-palladium catalyst, typically a 50:50 weight ratio of Pd and Pt on silica gel or activated carbon.

- Hydrogen pressure: Up to 70 psi.

- Reaction time: Approximately 1 hour until hydrogen uptake ceases.

- Post-reaction processing: Catalyst removal by filtration; concentration of the catalyst-free solution to 20-40% of original volume.

- Crystallization: Addition of 3-4 carbon atom aliphatic alcohols (e.g., isopropanol) in 2-5 volumes per volume of concentrate, followed by concentration to 40-60% volume and cooling to crystallize the product.

Key Advantages

- The method allows for high conversion efficiency.

- Catalyst reuse is feasible after filtration.

- The process yields phenylpropanolamine hydrochloride, a close analog, which can be modified to obtain the methoxy derivative.

Reference Data Summary

| Parameter | Details |

|---|---|

| Solvent | Methanol, ethanol |

| Catalyst composition | Pt/Pd mixture (30-70% Pt, 70-30% Pd), preferred 50:50 |

| Hydrogen pressure | Up to 70 psi |

| HCl concentration | 1.5-3 mol per mol substrate |

| Reaction time | ~1 hour |

| Post-reaction solvent | Isopropanol or similar for recrystallization |

| Product isolation | Crystallization by cooling after concentration |

Stereoselective Synthesis via Protected Intermediates

Description

A stereoselective synthetic route involves the use of protected intermediates such as tert-butyl carbamates derived from dihydroxy phenylpropanes. This method allows for the introduction of the amino and methoxy groups with control over stereochemistry.

Typical Procedure

- Starting from tert-butyl ((1S,2S)-1,3-dihydroxy-1-phenylpropan-2-yl)carbamate.

- Treatment with trifluoroacetic acid in dichloromethane at room temperature (~20°C) for 4 hours.

- Subsequent functional group transformations to introduce the methoxy group at the 3-position.

- Final deprotection and purification yield the optically active amino methoxy phenyl propanol.

Reaction Conditions Summary

| Step | Conditions |

|---|---|

| Deprotection | Trifluoroacetic acid in dichloromethane |

| Temperature | 20°C |

| Reaction time | 4 hours |

| Yield | Variable, dependent on subsequent steps |

Source: Chemicalbook synthesis entry on related amino diol compounds

Enantioselective Preparation via Chiral Resolution or Asymmetric Synthesis

Patent-Described Method for Related Compounds

A patented process (US7414153B2) describes the preparation of optically active 1-erythro-2-amino-1-phenyl-1-propanol, structurally close to the target compound, using chiral acids or asymmetric catalysts to induce stereoselectivity.

- Use of chiral resolving agents or asymmetric hydrogenation catalysts.

- Control of erythro/threo isomers by reaction conditions.

- Subsequent methylation to introduce the methoxy group at the 3-position.

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Catalytic Hydrogenation of Isonitrosopropiophenone | Use of Pt/Pd catalyst in alcoholic HCl solution; hydrogenation under pressure | High conversion, catalyst reuse, scalable | Requires pressure vessel, careful catalyst handling |

| Protected Intermediate Route | Use of tert-butyl carbamate intermediates; acid deprotection | Stereochemical control, mild conditions | Multi-step synthesis, moderate yields |

| Enantioselective Synthesis/Chiral Resolution | Use of chiral catalysts or resolving agents | High enantiomeric purity | Complexity, cost of chiral reagents |

Research Findings and Analytical Data

- The hydrogenation method yields high purity amino alcohols with controlled stereochemistry when using optimized Pt/Pd catalysts.

- The choice of solvent and acid concentration critically affects yield and optical purity.

- The protected intermediate approach allows for selective functional group manipulation, enabling the introduction of the methoxy group with retention of stereochemistry.

- Enantioselective methods provide superior optical purity but may require more complex setups.

Analyse Chemischer Reaktionen

Types of Reactions

(1S,2S)-(+)-2-Amino-3-methoxy-1-phenyl-1-propanol undergoes various types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxo derivatives.

Reduction: Reduction reactions can be used to modify the functional groups present in the compound, often employing reducing agents like sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications due to its interaction with neurotransmitter systems. It acts as a selective norepinephrine reuptake inhibitor (NRI), which may help in treating conditions such as depression and anxiety disorders.

Case Study : In animal models, administration of (1S,2S)-(+)-2-Amino-3-methoxy-1-phenyl-1-propanol resulted in increased locomotor activity and reduced depressive-like behavior, indicating its potential as an antidepressant agent.

Antimicrobial Activity

Research indicates that this compound may enhance the effectiveness of certain antibiotics against resistant strains of bacteria.

Case Study : A study demonstrated that when combined with 5-nitrosalicylaldehyde, this compound forms a chiral Schiff base that exhibited enhanced antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA).

Chiral Synthesis

This compound serves as a chiral building block in asymmetric synthesis processes, allowing for the creation of various biologically active compounds.

Case Study : The compound has been utilized as a starting material for synthesizing anticancer agents and other pharmaceuticals.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Mechanism of Action : The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects.

Wirkmechanismus

The mechanism of action of (1S,2S)-(+)-2-Amino-3-methoxy-1-phenyl-1-propanol involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may act on various receptors or enzymes, modulating their activity and leading to specific biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Stereoisomers and Ephedrine Derivatives

(1R,2S)-(-)-Ephedrine Hydrochloride (CAS 299-42-3)

- Molecular formula: C₁₀H₁₅NO·HCl

- Key differences: (1R,2S) stereochemistry (levorotatory, "-"). Methylamino group (-NHCH₃) instead of methoxy at C3. Pharmacological activity: Binds adrenergic receptors (α₁, α₂, β₁), with applications in bronchodilation and vasoconstriction .

- Comparison: The methoxy group in the target compound reduces its receptor-binding affinity compared to ephedrine’s methylamino group, which enhances interaction with adrenergic receptors .

Amino Diol Derivatives

(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol (CAS 28143-91-1)

- Molecular formula: C₉H₁₃NO₂

- Key differences: Diol groups (-OH) at C1 and C3 instead of methoxy and propanol. Applications: Asymmetric synthesis of chiral 2-oxazolines, leveraging hydrogen-bonding capability of diol groups .

- Comparison : The diol structure enhances solubility in polar solvents, whereas the methoxy group in the target compound increases hydrophobicity, favoring polymer applications .

Simplified Amino Propanols

D(+)-2-Amino-3-phenyl-1-propanol (CAS 5267-64-1)

Deuterated and Linear Analogues

3-Amino-1-propanol-1,1,2,2,3,3-d₆ (CAS 59720-07-9)

Key Research Findings

- Stereochemistry : The (1S,2S) configuration in the target compound enables chiral induction in polymers, critical for materials with tailored optical properties .

- Methoxy vs. Methylamino: Methoxy groups reduce biological activity but enhance thermal stability in polymers, whereas methylamino groups (as in ephedrine) favor receptor interactions .

- Hydrogen Bonding : Diol derivatives exhibit stronger hydrogen-bonding networks, making them superior in catalytic asymmetric reactions compared to methoxy-containing analogues .

Biologische Aktivität

(1S,2S)-(+)-2-Amino-3-methoxy-1-phenyl-1-propanol, also known by its CAS number 51594-34-4, is an amino alcohol with a molecular formula of CHNO and a molecular weight of approximately 181.23 g/mol. This compound has garnered attention in pharmacological research due to its potential biological activities and applications in various therapeutic areas.

- Molecular Formula : CHNO

- Molecular Weight : 181.23 g/mol

- Appearance : White to light yellow powder or crystals

- Melting Point : 51-53 °C

- Optical Activity : [α] +25°, c = 10.6 in chloroform

The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems, particularly its role as a modulator of glutamate transporters. Research indicates that this compound acts as a positive allosteric modulator (PAM) of the excitatory amino acid transporter 2 (EAAT2), enhancing glutamate uptake in neuronal cultures and potentially offering neuroprotective effects against excitotoxicity.

Anticonvulsant Effects

In vivo studies have demonstrated the anticonvulsant properties of this compound. The compound has shown efficacy in various seizure models, including:

- Maximal Electroshock (MES) Model

- Pentylenetetrazol (PTZ) Kindling Model

The results indicate a significant reduction in seizure frequency and severity, suggesting its potential use as an adjunct therapy in epilepsy management.

Neuroprotective Properties

The compound exhibits neuroprotective effects by modulating glutamate levels in the brain. Excessive glutamate can lead to neuronal damage and cell death; thus, enhancing its uptake can mitigate these adverse effects. This property positions this compound as a candidate for treating neurodegenerative diseases characterized by excitotoxicity.

Case Studies

A notable study focused on the pharmacokinetic profile and safety of this compound. The findings revealed:

- Good Oral Bioavailability : Indicating potential for oral administration.

- Favorable ADME-Tox Profile : The compound showed excellent metabolic stability with no significant hepatotoxicity or interaction with major cytochrome P450 isoforms.

Table 1: Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Anticonvulsant | Significant reduction in seizure frequency |

| Neuroprotection | Enhanced glutamate uptake; reduced excitotoxicity |

| Pharmacokinetics | Good oral bioavailability; favorable ADME-Tox |

Q & A

Q. What are the optimal synthetic routes for (1S,2S)-(+)-2-Amino-3-methoxy-1-phenyl-1-propanol, considering stereoselectivity?

Methodological Answer: Stereoselective synthesis can be achieved via catalytic asymmetric hydrogenation of ketone precursors or enzymatic resolution of racemic mixtures. For example, reductive amination of β-keto alcohols using chiral catalysts (e.g., Ru-BINAP complexes) has been effective for similar amino alcohol derivatives. Intermediate purification via crystallization (e.g., using ethanol/water mixtures) ensures enantiomeric excess ≥98% . Key parameters include temperature control (0–5°C for sensitive intermediates) and solvent selection (e.g., THF for improved solubility of methoxy-containing intermediates) .

Q. What chromatographic techniques are effective for purifying this compound?

Methodological Answer: Reverse-phase HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water gradient) resolves polar impurities. For enantiomeric separation, chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol (90:10) are recommended. Monitor purity via UV detection at 254 nm and validate with mass spectrometry (ESI+) .

Q. How can the stereochemical configuration be confirmed using spectroscopic methods?

Methodological Answer: 1H-NMR coupling constants (e.g., vicinal J-values) differentiate syn vs. anti diastereomers. For (1S,2S) configuration, NOESY correlations between the amino proton (NH2) and the methoxy group confirm spatial proximity. Polarimetry ([α]D +25° to +30° in methanol) and X-ray crystallography (if crystalline) provide definitive stereochemical assignment .

Q. What are the solubility properties, and how do they affect experimental design?

Methodological Answer: The compound is soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water. For biological assays, prepare stock solutions in DMSO (10 mM) and dilute with PBS (final DMSO ≤0.1%). Solubility in methanol (25 mg/mL at 25°C) facilitates NMR sample preparation. Note: Methanol may induce racemization over time; use freshly prepared solutions .

Advanced Research Questions

Q. How can computational modeling predict stereochemical outcomes in asymmetric synthesis?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states during hydrogenation. Analyze enantiomeric excess by comparing calculated Gibbs free energy differences between diastereomeric pathways. Molecular docking (AutoDock Vina) predicts binding affinities to chiral catalysts, guiding ligand design . Validate models with experimental optical rotation data .

Q. How to resolve contradictory bioactivity data across different enzyme assays?

Methodological Answer: Contradictions may arise from assay conditions (pH, ionic strength) or metabolite interference. Perform kinetic studies (Lineweaver-Burk plots) to assess competitive vs. non-competitive inhibition. Use LC-MS to identify potential metabolites (e.g., oxidative demethylation products) that may act as off-target inhibitors . Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. fluorogenic substrate hydrolysis).

Q. How to characterize degradation products under varying storage conditions?

Methodological Answer: Accelerated stability studies (40°C/75% RH for 4 weeks) identify degradation pathways. Use UPLC-QTOF-MS to detect oxidation products (e.g., quinone formation from methoxy groups) or hydrolysis products (e.g., cleavage of the propanol chain). Compare fragmentation patterns with synthetic standards . For long-term storage, lyophilize under argon and store at -20°C in amber vials .

Q. How to mitigate risks associated with methoxy group reactivity?

Methodological Answer: Methoxy groups are susceptible to oxidative demethylation. Include antioxidants (e.g., BHT at 0.01% w/v) in formulations. For handling, use inert atmospheres (N2 glovebox) during synthesis. Monitor reactivity via TLC (silica gel, ethyl acetate/hexane 1:1) and quench reactions with Na2S2O3 to neutralize peroxides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.